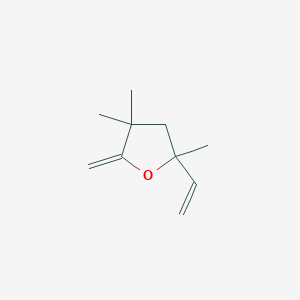
2-Ethenyl-2,4,4-trimethyl-5-methylideneoxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-2,4,4-trimethyl-5-methylideneoxolane is an organic compound with the molecular formula C10H16O. It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes both ethenyl and methylidene groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenyl-2,4,4-trimethyl-5-methylideneoxolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,4,4-trimethyl-1-pentene-3-ol. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenyl-2,4,4-trimethyl-5-methylideneoxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxolane derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethenyl group, where nucleophiles such as halides or amines replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products Formed
Oxidation: Oxolane derivatives with additional oxygen-containing functional groups
Reduction: Ethyl-substituted oxolane
Substitution: Halogenated or aminated oxolane derivatives
Applications De Recherche Scientifique
2-Ethenyl-2,4,4-trimethyl-5-methylideneoxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 2-ethenyl-2,4,4-trimethyl-5-methylideneoxolane involves its interaction with molecular targets through its functional groups. The ethenyl and methylidene groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethenyl-2,4,4-trimethyl-5-methylideneoxane
- 2-Ethenyl-2,4,4-trimethyl-5-methylideneoxepane
- 2-Ethenyl-2,4,4-trimethyl-5-methylideneoxirane
Uniqueness
2-Ethenyl-2,4,4-trimethyl-5-methylideneoxolane is unique due to its specific ring structure and the presence of both ethenyl and methylidene groups
Propriétés
Numéro CAS |
67304-13-6 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
2-ethenyl-2,4,4-trimethyl-5-methylideneoxolane |
InChI |
InChI=1S/C10H16O/c1-6-10(5)7-9(3,4)8(2)11-10/h6H,1-2,7H2,3-5H3 |
Clé InChI |
TUXSBXSSLJIGJA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(OC1=C)(C)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


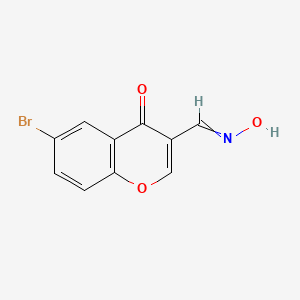
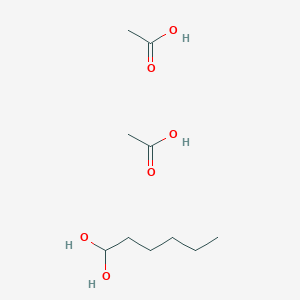
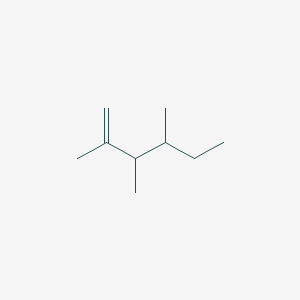
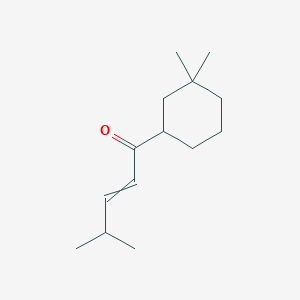
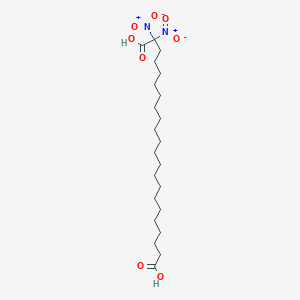
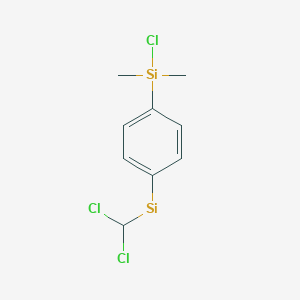

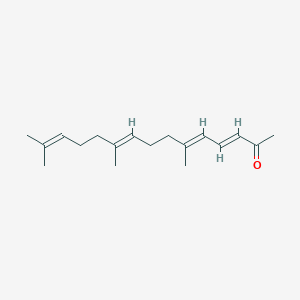
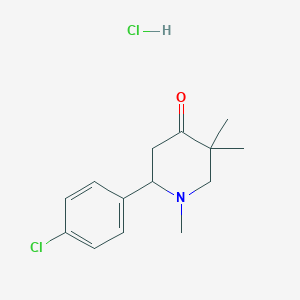

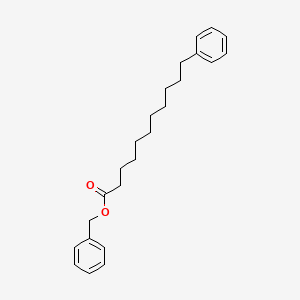

![1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14480174.png)

